molecular formula C10H13NO3 B025120 3-Amino-3-(2-methoxyphenyl)propanoic acid CAS No. 103095-63-2

3-Amino-3-(2-methoxyphenyl)propanoic acid

Cat. No. B025120
CAS RN: 103095-63-2
M. Wt: 195.21 g/mol
InChI Key: UAZGIQATDPCZHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Amino-3-(2-methoxyphenyl)propanoic acid often involves complex reactions, including acid-catalyzed ring closures and bromination reactions. For example, the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid leads to the formation of corresponding 2-phenyl-1-indanone, highlighting the reactivity of the methoxyphenyl propionic acid precursors under acidic conditions (Brown, Denman, & O'donnell, 1971).

Molecular Structure Analysis

Structural investigations of similar compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, provide insights into the molecular structure of 3-Amino-3-(2-methoxyphenyl)propanoic acid. X-ray crystallography, spectroscopy, and DFT calculations reveal the compound's crystallization in specific space groups, with stabilization through various intramolecular and intermolecular interactions. Such studies highlight the importance of methoxy substitution on molecular stabilization (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Chemical Reactions and Properties

Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids illustrates the reactivity and chemical transformations of the methoxyphenyl propanoic acid group, leading to the production of 3-(methoxyphenyl)propanoic acids with high yields under specific conditions. This process demonstrates the compound's susceptibility to reduction reactions and the potential for modifying its chemical structure through electrosynthesis (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Scientific Research Applications

Biomedical Applications of Aromatic Amino Acid Derivatives

  • Anti-Cancer and Anti-Inflammatory Potential : Research on 4′-Geranyloxyferulic acid, a derivative of an aromatic compound, showcases its effectiveness as a dietary feeding colon cancer chemopreventive agent in vivo. This suggests the potential for related aromatic amino acid derivatives, like 3-Amino-3-(2-methoxyphenyl)propanoic acid, to be explored for similar applications in cancer prevention and treatment (Epifano et al., 2015).
  • Synthesis of Biodegradable Polymers : Highly branched polymers based on poly(amino acid)s, including those related to aromatic amino acids, are of significant interest for biomedical applications due to their biocompatibility, biodegradability, and potential for use as drug and gene delivery systems (Thompson & Scholz, 2021).

Pharmacological Research and Applications

  • Antioxidant and Therapeutic Roles : Chlorogenic Acid (CGA) studies illustrate the broad spectrum of pharmacological effects, including antioxidant, cardioprotective, and neuroprotective activities. This sets a precedent for researching the therapeutic potential of similar compounds, potentially including derivatives of 3-Amino-3-(2-methoxyphenyl)propanoic acid in managing various health disorders (Naveed et al., 2018).

properties

IUPAC Name

3-amino-3-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZGIQATDPCZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408605
Record name 3-amino-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2-methoxyphenyl)propanoic acid

CAS RN

103095-63-2
Record name 3-amino-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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